molecular formula C6H9BrO3 B008586 Methyl 4-bromo-3-oxopentanoate CAS No. 105983-77-5

Methyl 4-bromo-3-oxopentanoate

Cat. No. B008586
M. Wt: 209.04 g/mol
InChI Key: HCBQTGAZENNMLM-UHFFFAOYSA-N
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Patent
US09434746B2

Procedure details

Under a nitrogen atmosphere, a solution of bromine (8.61 mL, 167 mmol) in chloroform (20 mL, 200 mmol) was added dropwise over a period of 2 h to a solution of 3-oxopentanoic acid, methyl ester (Aldrich, 21.0 mL, 167 mmol) in chloroform (147 mL, 1840 mmol), at 0° C. (ice bath). The reaction mixture was stirred for 30 min at 0° C. and then allowed to stand at room temperature overnight. While stirring, a stream of air was bubbled through the solution for 1 hour. After drying over sodium sulfate, the solvent was evaporated under reduced pressure leaving the desired compound.
Quantity
8.61 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
147 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.C(Cl)(Cl)Cl.[O:7]=[C:8]([CH2:14][CH3:15])[CH2:9][C:10]([O:12][CH3:13])=[O:11]>>[Br:1][CH:14]([CH3:15])[C:8](=[O:7])[CH2:9][C:10]([O:12][CH3:13])=[O:11]

Inputs

Step One
Name
Quantity
8.61 mL
Type
reactant
Smiles
BrBr
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
21 mL
Type
reactant
Smiles
O=C(CC(=O)OC)CC
Name
Quantity
147 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
While stirring
CUSTOM
Type
CUSTOM
Details
a stream of air was bubbled through the solution for 1 hour
Duration
1 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC(C(CC(=O)OC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.